molecular formula C9H20N2 B13081636 2-(3-Ethylpiperidin-1-yl)ethan-1-amine

2-(3-Ethylpiperidin-1-yl)ethan-1-amine

Cat. No.: B13081636
M. Wt: 156.27 g/mol
InChI Key: VUOPYJZWNIBDDE-UHFFFAOYSA-N
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Description

2-(3-Ethylpiperidin-1-yl)ethan-1-amine is a chemical compound with the molecular formula C9H21N2. It is a white crystalline powder that is soluble in water and ethanol. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethylpiperidin-1-yl)ethan-1-amine typically involves the reaction of 3-ethylpiperidine with ethylene diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the reaction. The product is then purified through recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethylpiperidin-1-yl)ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like halides and alkoxides are used in substitution reactions.

Major Products Formed

    Oxidation: Amine oxides

    Reduction: Secondary or tertiary amines

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Ethylpiperidin-1-yl)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in the study of biological processes and as a reagent in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes

Mechanism of Action

The mechanism of action of 2-(3-Ethylpiperidin-1-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

2-(3-Ethylpiperidin-1-yl)ethan-1-amine can be compared with other similar compounds, such as:

    2-(1-Ethylpiperidin-4-yl)ethanamine: Similar structure but different substitution pattern.

    N-ethyl-1-(3-aminopropyl)piperidine: Another compound with a similar backbone but different functional groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

2-(3-ethylpiperidin-1-yl)ethanamine

InChI

InChI=1S/C9H20N2/c1-2-9-4-3-6-11(8-9)7-5-10/h9H,2-8,10H2,1H3

InChI Key

VUOPYJZWNIBDDE-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCN(C1)CCN

Origin of Product

United States

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